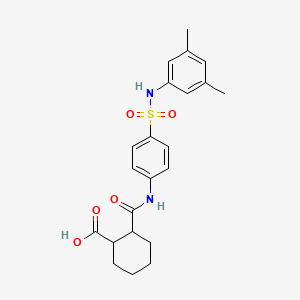
3,3'-Disulfanediylbis(n-isopropylpropanamide)
概要
説明
3,3’-Disulfanediylbis(n-isopropylpropanamide): is a compound characterized by the presence of two secondary amides and a disulfide bond. Its molecular formula is C12H24N2O2S2 , and it has a molecular weight of 292.5 g/mol . This compound has garnered attention due to its unique chemical properties, making it a valuable chemical reagent and a potential drug candidate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(n-isopropylpropanamide) typically involves the reaction of n-isopropylpropanamide with a disulfide-containing reagent. One common method includes the use of dithiobis(propionamide) as a starting material, which undergoes a reaction with isopropylamine under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Disulfanediylbis(n-isopropylpropanamide) may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
3,3’-Disulfanediylbis(n-isopropylpropanamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted amides.
科学的研究の応用
3,3’-Disulfanediylbis(n-isopropylpropanamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its disulfide bond, which can interact with thiol-containing biomolecules.
Medicine: Explored as a potential drug candidate for its ability to modulate redox states in biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3’-Disulfanediylbis(n-isopropylpropanamide) involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then interact with various molecular targets, including enzymes and proteins. This interaction can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,3’-Dithiobis(propionamide): Similar structure but lacks the isopropyl groups.
N,N’-Disulfanediylbis(2-propanamide): Similar structure but with different substituents on the amide groups.
Uniqueness
3,3’-Disulfanediylbis(n-isopropylpropanamide) is unique due to its specific combination of secondary amides and a disulfide bond, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise redox control and specific interactions with thiol-containing biomolecules.
特性
IUPAC Name |
3-[[3-oxo-3-(propan-2-ylamino)propyl]disulfanyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S2/c1-9(2)13-11(15)5-7-17-18-8-6-12(16)14-10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDPHFAMKFKSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCSSCCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3144038.png)
![1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine](/img/structure/B3144052.png)






![1-[2-(Chloromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B3144109.png)




